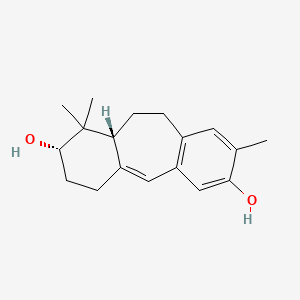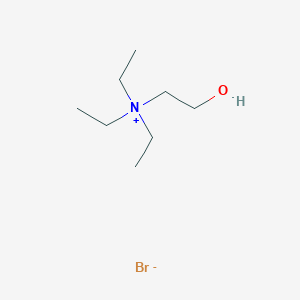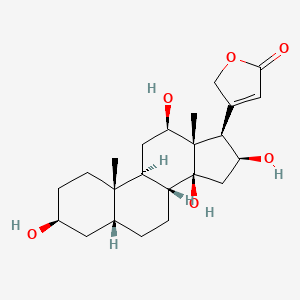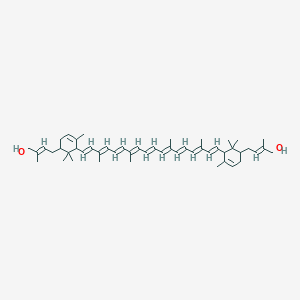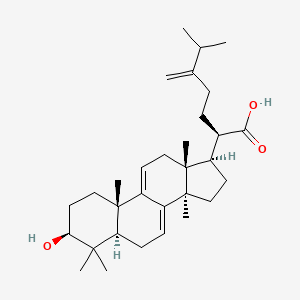
脱氢鹅膏素酸
科学研究应用
脱氢曲霉酸具有广泛的科学研究应用:
作用机制
脱氢曲霉酸通过多种分子途径发挥作用:
生化分析
Biochemical Properties
Dehydroeburicoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the detoxification of aldehydes. Dehydroeburicoic acid upregulates the activity of ALDH2, thereby enhancing the detoxification process and protecting cells from oxidative stress . Additionally, dehydroeburicoic acid interacts with the Keap1-Nrf2 protein-protein interaction, disrupting this interaction and promoting the nuclear translocation of Nrf2. This leads to the activation of downstream antioxidant genes, providing further protection against oxidative stress .
Cellular Effects
Dehydroeburicoic acid exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in cancer cells by causing DNA damage and apoptosis. Dehydroeburicoic acid also induces cell cycle arrest, particularly in the G2/M phase, and suppresses the expression of topoisomerase II . In liver cells, dehydroeburicoic acid acts as a dual inhibitor against oxidative stress in alcoholic liver disease by engaging Keap1 and inhibiting glycogen synthase kinase 3 (GSK3), thereby restoring Nrf2 activity and promoting antioxidant gene expression .
Molecular Mechanism
The molecular mechanism of dehydroeburicoic acid involves several key interactions and pathways. Dehydroeburicoic acid binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the expression of antioxidant genes, providing protection against oxidative stress . Additionally, dehydroeburicoic acid inhibits GSK3, which further enhances Nrf2 activity in a Keap1-independent manner . This dual inhibition mechanism makes dehydroeburicoic acid a potent antioxidant and protective agent against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroeburicoic acid have been observed to change over time Dehydroeburicoic acid demonstrates stability and maintains its activity over extended periods in in vitro studiesStudies have shown that dehydroeburicoic acid can sustain its protective effects against oxidative stress and maintain the upregulation of antioxidant genes over time .
Dosage Effects in Animal Models
The effects of dehydroeburicoic acid vary with different dosages in animal models. At lower doses, dehydroeburicoic acid exhibits protective effects against oxidative stress and liver damage. At higher doses, it may cause toxic or adverse effects. Studies have shown that dehydroeburicoic acid can effectively reduce lipid deposition and inflammation in the liver at optimal doses, but excessive doses may lead to toxicity .
Metabolic Pathways
Dehydroeburicoic acid is involved in several metabolic pathways, including the detoxification of aldehydes through the activation of ALDH2. This activation enhances the metabolism of acetaldehyde, reducing its toxic effects on cells . Additionally, dehydroeburicoic acid influences the Keap1-Nrf2 pathway, promoting the expression of antioxidant genes and enhancing the overall antioxidant capacity of cells .
Transport and Distribution
Dehydroeburicoic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In liver cells, dehydroeburicoic acid is localized to the cytoplasm and nucleus, where it exerts its protective effects against oxidative stress . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of dehydroeburicoic acid plays a crucial role in its activity and function. Dehydroeburicoic acid is primarily localized in the cytoplasm and nucleus, where it interacts with key proteins and enzymes involved in oxidative stress response and detoxification . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cells.
准备方法
合成路线和反应条件: 脱氢曲霉酸通常是从天然来源中分离出来的,而不是化学合成的。 其主要来源是茯苓菌核 . 提取过程包括干燥菌核,然后使用溶剂提取和色谱技术进行纯化 .
工业生产方法: 脱氢曲霉酸的工业生产遵循与实验室设置中使用的类似提取和纯化方法。 大规模提取涉及使用有机溶剂和先进的色谱技术来确保高纯度和产量 .
化学反应分析
反应类型: 脱氢曲霉酸经历各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化脱氢曲霉酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂来还原该化合物。
主要产物: 这些反应形成的主要产物包括脱氢曲霉酸的各种氧化、还原和卤代衍生物 .
相似化合物的比较
属性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPYGOMAADWAT-OXUZYLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346470 | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6879-05-6 | |
| Record name | Dehydroeburicoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


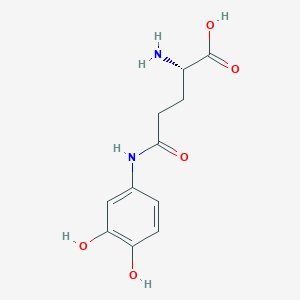
![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)
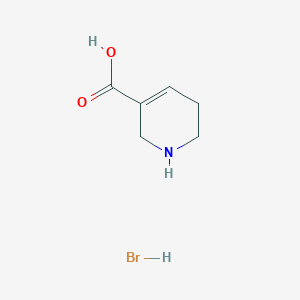
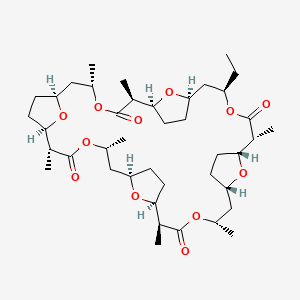



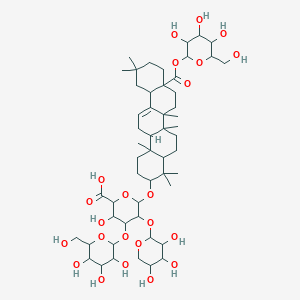
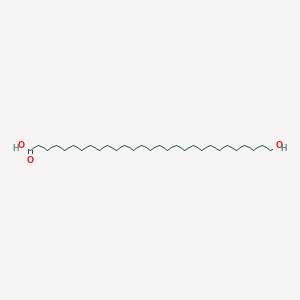
![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)
